

GSK343: A Comparative Guide to its Cross-Reactivity with Histone Methyltransferases

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For Researchers, Scientists, and Drug Development Professionals

GSK343 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] Its selectivity is a critical attribute for its use as a chemical probe and a potential therapeutic agent. This guide provides a comprehensive comparison of **GSK343**'s reactivity against other histone methyltransferases (HMTs), supported by experimental data and detailed methodologies.

Comparative Analysis of Inhibitory Activity

GSK343 demonstrates exceptional selectivity for EZH2 over other HMTs. The primary mechanism of inhibition is competitive with the S-Adenosyl-L-methionine (SAM) cofactor, the universal methyl donor for HMTs.[4][5]

Biochemical Assay Data

The inhibitory activity of **GSK343** against a panel of histone methyltransferases was assessed using a radiometric HotSpotTM assay. The results, summarized in the table below, highlight the significant selectivity of **GSK343** for EZH2.



Histone Methyltransferase	Target	IC50 (nM)	Selectivity vs. EZH2
EZH2	H3K27	4	-
EZH1	H3K27	240	60-fold
G9a	Н3К9	>100,000	>25,000-fold
SETD7	H3K4	>100,000	>25,000-fold
SUV39H2	Н3К9	>100,000	>25,000-fold
SETD8	H4K20	>100,000	>25,000-fold
PRMT1	H4R3	>100,000	>25,000-fold
PRMT3	H4R3	>100,000	>25,000-fold
PRMT4 (CARM1)	H3R17	>100,000	>25,000-fold
PRMT5	H4R3	>100,000	>25,000-fold
PRMT6	H3R2	>100,000	>25,000-fold
MLL1	Н3К4	>100,000	>25,000-fold
NSD2	Н3К36	>100,000	>25,000-fold
DOT1L	Н3К79	>100,000	>25,000-fold

Data compiled from Verma et al., ACS Med. Chem. Lett. 2012, 3, 12, 1091-1096.[4][6]

As the data illustrates, **GSK343** is approximately 60-fold more selective for EZH2 than its closest homolog, EZH1, and exhibits a selectivity of over 1000-fold against all other tested histone methyltransferases.[1][4][5][7]

Cellular Assay Data

In a cellular context, **GSK343** effectively inhibits the trimethylation of Histone H3 at lysine 27 (H3K27me3). In HCC1806 breast cancer cells, **GSK343** demonstrated a dose-dependent reduction of H3K27me3 levels with an IC50 of 174 nM.[1]



Experimental Protocols Biochemical Selectivity Assay (HotSpot™ Radiometric Assay)

This assay quantifies the transfer of a radiolabeled methyl group from [3H]-SAM to a histone substrate.

Materials:

- Purified recombinant histone methyltransferase enzymes
- · Histone peptide or nucleosome substrates
- S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
- GSK343 or other test compounds
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
- Filter paper mats
- Scintillation fluid

Procedure:

- Prepare a dilution series of GSK343 in DMSO.
- In a reaction plate, combine the histone methyltransferase, the appropriate histone substrate, and the assay buffer.
- Add the diluted GSK343 or DMSO (vehicle control) to the reaction mixture and incubate for a
 defined period (e.g., 10 minutes) at room temperature.
- Initiate the methylation reaction by adding [3H]-SAM.
- Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
- Stop the reaction by spotting the reaction mixture onto filter paper mats.



- Wash the filter mats to remove unincorporated [3H]-SAM.
- Measure the radioactivity retained on the filter mats using a scintillation counter.
- Calculate the percent inhibition for each GSK343 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3K27me3 Inhibition Assay (Immunofluorescence)

This method visualizes and quantifies the levels of H3K27me3 within cells following treatment with **GSK343**.

Materials:

- Cell line (e.g., HCC1806 breast cancer cells)
- Cell culture medium and supplements
- GSK343
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Blocking solution (e.g., 5% BSA in PBS)
- Primary antibody: anti-H3K27me3 (e.g., rabbit monoclonal)
- Secondary antibody: fluorescently labeled anti-rabbit IgG
- Nuclear counterstain (e.g., DAPI)
- Fluorescence microscope

Procedure:

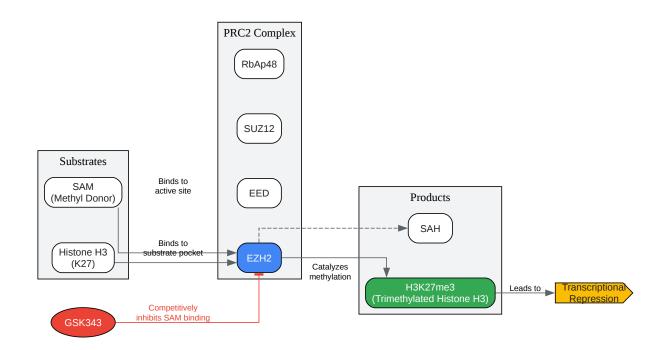
• Seed cells in appropriate culture plates or on coverslips and allow them to adhere overnight.



- Treat the cells with a dilution series of GSK343 or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
- Fix the cells with the fixation solution for 15 minutes at room temperature.
- Wash the cells with PBS.
- Permeabilize the cells with permeabilization buffer for 10 minutes.
- · Wash the cells with PBS.
- Block non-specific antibody binding with blocking solution for 1 hour.
- Incubate the cells with the primary anti-H3K27me3 antibody (e.g., 1:200 dilution) overnight at 4°C.
- Wash the cells with PBS.
- Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
- · Wash the cells with PBS.
- · Counterstain the nuclei with DAPI.
- Mount the coverslips and acquire images using a fluorescence microscope.
- Quantify the fluorescence intensity of H3K27me3 staining in the nucleus and normalize to the DAPI signal.
- Determine the IC50 value from the dose-response curve.

Visualizations

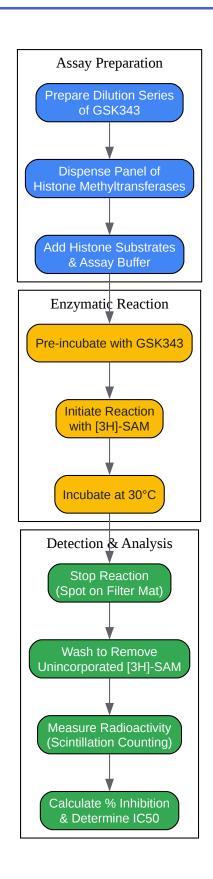




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Caption: Mechanism of EZH2 inhibition by GSK343.





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Caption: Workflow for HMT selectivity profiling.



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